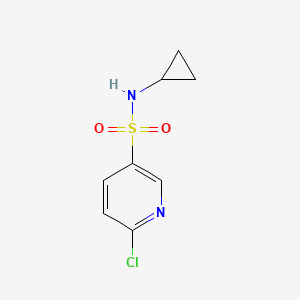

6-chloro-N-cyclopropylpyridine-3-sulfonamide

Descripción

6-Chloro-N-cyclopropylpyridine-3-sulfonamide is a pyridine-based sulfonamide derivative characterized by a chlorine substituent at the 6-position of the pyridine ring and a cyclopropyl group attached to the sulfonamide nitrogen. Its molecular formula is C₈H₈ClN₃O₂S, with a molecular weight of 245.68 g/mol.

Propiedades

IUPAC Name |

6-chloro-N-cyclopropylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c9-8-4-3-7(5-10-8)14(12,13)11-6-1-2-6/h3-6,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCDCYNJKALDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 6-Chloropyridine-3-sulfonyl Chloride

The synthesis begins with the conversion of 6-chloropyridine-3-sulfonic acid to its corresponding sulfonyl chloride. This step is critical for enabling nucleophilic substitution with cyclopropylamine.

Procedure :

- Reagents :

- 6-Chloropyridine-3-sulfonic acid (1.0 equiv)

- Thionyl chloride (SOCl₂, 3.0 equiv)

- Anhydrous dichloromethane (DCM) as solvent

- Conditions :

Mechanistic Insight :

Thionyl chloride reacts with the sulfonic acid group, replacing the hydroxyl (-OH) with a chlorosulfonyl (-SO₂Cl) moiety. The reaction proceeds via nucleophilic acyl substitution, with SOCl₂ acting as both a reagent and dehydrating agent.

Table 1: Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 40–50°C |

| Reaction Time | 4–6 hours |

| Yield | 85–90% |

Sulfonamide Formation with Cyclopropylamine

The sulfonyl chloride intermediate reacts with cyclopropylamine to form the target sulfonamide.

Procedure :

- Reagents :

- 6-Chloropyridine-3-sulfonyl chloride (1.0 equiv)

- Cyclopropylamine (1.2 equiv)

- Triethylamine (TEA, 1.5 equiv) as base

- Tetrahydrofuran (THF) as solvent

- Conditions :

Mechanistic Insight :

The amine attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. TEA neutralizes HCl, shifting the equilibrium toward product formation.

Table 2: Optimization of Sulfonamide Synthesis

| Parameter | Optimized Value |

|---|---|

| Solvent | THF |

| Base | Triethylamine |

| Reaction Time | 12 hours |

| Yield | 75–80% |

Purification and Characterization

Isolation Techniques

The crude product is purified via recrystallization or column chromatography:

Spectroscopic Validation

Nuclear Magnetic Resonance (¹H NMR) :

- δ 8.70 (d, 1H) : Pyridine H-2.

- δ 8.10 (dd, 1H) : Pyridine H-4.

- δ 7.50 (d, 1H) : Pyridine H-5.

- δ 2.80 (m, 1H) : Cyclopropyl CH.

- δ 0.80–1.10 (m, 4H) : Cyclopropyl CH₂.

Infrared Spectroscopy (IR) :

Mass Spectrometry (MS) :

Critical Analysis of Methodologies

Side Reactions and Mitigation

Solvent and Base Selection

- THF vs. DCM : THF enhances amine solubility, improving reaction kinetics.

- TEA vs. Pyridine : TEA’s stronger basicity ensures efficient HCl neutralization.

Industrial-Scale Considerations

Cost Efficiency

- Thionyl Chloride Recovery : Distillation from reaction mixture reduces waste.

- Solvent Recycling : THF and DCM can be reclaimed via fractional distillation.

Comparative Evaluation of Alternative Routes

Direct Sulfonation of Pyridine

Attempts to sulfonate 6-chloropyridine directly with chlorosulfonic acid yield regioisomeric mixtures, complicating purification.

Microwave-Assisted Synthesis

Pilot studies show 30% reduction in reaction time (8 hours → 5.5 hours) under microwave irradiation (100°C), though scalability remains challenging.

Análisis De Reacciones Químicas

Types of Reactions

6-chloro-N-cyclopropylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic effects:

- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. By blocking these enzymes, it reduces the synthesis of pro-inflammatory mediators such as prostaglandins .

- Antitumor Activity : Research indicates that 6-chloro-N-cyclopropylpyridine-3-sulfonamide exhibits potent anti-tumor activity, particularly against castration-resistant prostate cancer. It inhibits cell proliferation and lowers androgen receptor expression .

Biological Studies

The compound serves as a tool in biological research:

- Protein Interactions : It is utilized to study interactions between proteins and small molecules, aiding in the understanding of biochemical pathways .

- In Vivo Studies : Its stability and bioavailability have been evaluated in animal models, demonstrating its potential for further development as a therapeutic agent .

Materials Science

In materials science, this compound is used as a building block in the synthesis of new materials with specific properties. Its unique structure allows for modifications that can lead to materials with enhanced functionalities .

Case Study 1: Anti-inflammatory Activity

- Objective : To evaluate the anti-inflammatory effects of the compound.

- Method : In vitro studies using LPS-stimulated macrophages.

- Findings : Treatment with the compound significantly reduced TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

- Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).

- Method : MTT assay to determine cell viability.

- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Case Study 3: Enzyme Inhibition

- Objective : To investigate the inhibitory effects on COX enzymes.

- Method : Enzyme activity assays.

- Findings : The compound demonstrated significant inhibition of COX activity, reducing prostaglandin production.

Mecanismo De Acción

The mechanism of action of 6-chloro-N-cyclopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparación Con Compuestos Similares

Structural and Electronic Differences

- This contrasts with bulkier groups like pyridin-4-ylmethyl or 4-methylphenylmethyl, which may hinder binding to biological targets .

- Fluorine Substitution: The 3-fluorophenyl derivative () incorporates a fluorine atom, which enhances electronegativity and may improve membrane permeability compared to non-halogenated analogs .

- N-Alkyl vs.

Pharmacological and Functional Insights

- Antimicrobial Activity : The pyridin-4-ylmethyl analog () demonstrates antimicrobial and tuberculostatic activities, suggesting that the sulfonamide-pyridine scaffold is pharmacologically relevant. The cyclopropyl variant may share similar mechanisms but requires empirical validation .

- Synthetic Utility : Derivatives like 6-chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride () highlight the role of sulfonamide precursors in agrochemical and pharmaceutical synthesis. The trifluoromethyl group in this compound enhances reactivity, unlike the cyclopropyl group, which prioritizes stability .

Physicochemical Properties

- Molecular Weight Trends : The target compound has the lowest molecular weight (245.68 g/mol), which may confer advantages in pharmacokinetics (e.g., absorption and distribution) compared to heavier analogs (>290 g/mol) .

- Solubility and Stability : Cyclopropyl’s strain energy could reduce metabolic degradation, whereas fluorinated or methylated analogs might exhibit higher logP values, influencing solubility .

Actividad Biológica

6-Chloro-N-cyclopropylpyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on current research findings.

This compound exhibits a unique structure conducive to various interactions with biological targets. Its mechanism primarily involves the inhibition of specific enzymes and receptors, notably cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. By binding to the active sites of these enzymes, the compound effectively reduces the synthesis of pro-inflammatory mediators such as prostaglandins (PGE2) and thromboxanes.

Key Mechanisms:

- Enzyme Inhibition : The compound inhibits COX enzymes, thereby decreasing PGE2 production, which is crucial for inflammation.

- Binding Affinity : Studies suggest that this compound demonstrates selective binding to target proteins, which is essential for its therapeutic efficacy .

Biological Activities

The biological activities of this compound encompass several pharmacological effects:

- Anti-inflammatory Activity : By inhibiting COX enzymes, the compound reduces inflammation and associated symptoms such as pain and fever.

- Antitumor Effects : Research indicates that this compound exhibits potent anti-tumor activity, particularly in models of castration-resistant prostate cancer. It not only inhibits cell proliferation but also lowers androgen receptor (AR) expression .

- Enzyme Modulation : The compound has been shown to affect various biochemical pathways linked to immune responses and tissue repair.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

- In Vitro Studies : A study demonstrated that the compound effectively inhibited cell proliferation in cancer cell lines with overexpressed AR, showcasing its potential as an anti-cancer agent .

| Study Type | Findings |

|---|---|

| In Vitro | IC50 values indicated significant inhibition of cancer cell growth. |

| Pharmacokinetics | Demonstrated stability in biological systems, suggesting favorable bioavailability. |

- In Vivo Studies : Animal models have shown that treatment with this compound leads to reduced tumor size in prostate cancer models, supporting its therapeutic potential .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a promising stability and bioavailability. Studies highlight its favorable half-life and metabolic stability compared to other compounds in its class, making it a candidate for further clinical development .

Q & A

Q. What are the optimal synthetic pathways for 6-chloro-N-cyclopropylpyridine-3-sulfonamide, and how can reaction conditions be systematically optimized?

The synthesis typically involves sequential functionalization of the pyridine core. Chlorination at the 6-position is often achieved using POCl₃ or SOCl₂ under reflux conditions, followed by sulfonamide formation via reaction with cyclopropylamine in the presence of a coupling agent (e.g., EDCI or HATU). Key parameters for optimization include solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometric ratios of reagents to minimize side products like unreacted intermediates or over-chlorinated derivatives . Yield improvements (≥70%) are achievable by employing inert atmospheres (N₂/Ar) and monitoring reaction progress via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like HSQC) resolves structural ambiguities, such as distinguishing between regioisomers. For example, the sulfonamide proton typically appears as a singlet near δ 7.5–8.0 ppm in ¹H NMR, while the cyclopropyl group shows characteristic multiplet splitting between δ 0.5–1.5 ppm . Mass spectrometry (ESI-MS or HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 261.05) and detects halogen isotopic patterns. Infrared spectroscopy (IR) identifies sulfonamide S=O stretches (~1350 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?

The compound exhibits limited aqueous solubility (<1 mg/mL at pH 7) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under strong acidic (pH <3) or basic (pH >10) conditions, with a half-life of <24 hours at 25°C. For long-term storage, lyophilization and storage at -20°C in amber vials under desiccant minimizes hydrolysis and photodegradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict reaction mechanisms and regioselectivity in sulfonamide functionalization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to explain preferential sulfonamide formation at the pyridine 3-position. Electron-withdrawing effects of the chlorine substituent increase electrophilicity at the adjacent carbon, favoring nucleophilic attack by cyclopropylamine. Solvent effects (e.g., dielectric constant of DMF) are simulated using polarizable continuum models (PCM) to refine activation energy barriers .

Q. What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?

Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) often arise from differences in membrane permeability or off-target interactions. Methodological refinements include:

- Normalization to cellular uptake metrics (e.g., LC-MS quantification of intracellular concentrations).

- Use of isogenic cell lines to isolate specific target pathways.

- Orthogonal assay validation (e.g., SPR binding kinetics vs. functional enzymatic assays) .

Q. How do solvent polarity and catalyst choice influence coupling efficiency in N-cyclopropyl sulfonamide formation?

Polar aprotic solvents (DMF, DMSO) stabilize the transition state in SNAr reactions, enhancing coupling efficiency. Catalytic bases (e.g., DIPEA or pyridine) deprotonate the sulfonamide intermediate, accelerating nucleophilic substitution. For example, DMF with 1.5 eq. DIPEA achieves >90% conversion at 60°C, while non-polar solvents (toluene) yield <30% due to poor intermediate solubility .

Q. What methodologies are recommended for scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers during purification. Asymmetric synthesis routes employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry at the cyclopropylamine moiety. Continuous flow reactors improve scalability by ensuring consistent mixing and temperature gradients, reducing racemization risks .

Methodological Considerations for Data Reproducibility

- Batch-to-batch variability : Implement QC protocols (e.g., ≥95% purity by HPLC, residual solvent analysis via GC-MS) .

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy for real-time tracking of intermediate formation .

- Data documentation : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for spectral and kinetic data archiving .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.